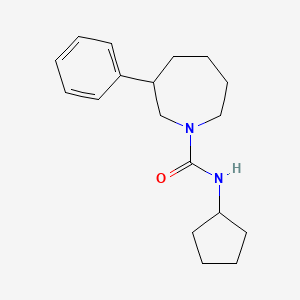

N-cyclopentyl-3-phenylazepane-1-carboxamide

Description

Properties

IUPAC Name |

N-cyclopentyl-3-phenylazepane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O/c21-18(19-17-11-4-5-12-17)20-13-7-6-10-16(14-20)15-8-2-1-3-9-15/h1-3,8-9,16-17H,4-7,10-14H2,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKCFFKICYRNRDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)N2CCCCC(C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-3-phenylazepane-1-carboxamide typically involves the reaction of cyclopentylamine with 3-phenylazepane-1-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-3-phenylazepane-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted amides or other derivatives.

Scientific Research Applications

N-cyclopentyl-3-phenylazepane-1-carboxamide has diverse applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-cyclopentyl-3-phenylazepane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- N-cyclopentyl-3-phenylazepane-1-carboxamide shares structural similarities with other azepane derivatives and amides.

- Compounds such as N-cyclopentyl-3-phenylazepane-1-carboxylate and N-cyclopentyl-3-phenylazepane-1-carbothioamide are structurally related.

Uniqueness

- The unique combination of the cyclopentyl and phenyl groups in this compound contributes to its distinct chemical and biological properties.

- Its specific molecular structure allows for unique interactions with biological targets, making it a valuable compound for research and development.

Biological Activity

N-cyclopentyl-3-phenylazepane-1-carboxamide is a compound of significant interest due to its potential biological activities, particularly as a modulator of G protein-coupled receptors (GPCRs). This article delves into its synthesis, biological mechanisms, and therapeutic implications, supported by relevant data and case studies.

Chemical Structure and Synthesis

This compound is characterized by its unique azepane ring structure, which enhances its interaction with biological targets. The synthesis of this compound typically involves the reaction of cyclopentyl amines with phenyl azepane derivatives, followed by carboxylation to introduce the carboxamide functional group.

GPR120 Modulation

One of the primary biological activities of this compound is its role as a GPR120 modulator . GPR120 is a GPCR that has been linked to insulin sensitivity and anti-inflammatory responses. Compounds that activate GPR120 can enhance glucose uptake in adipose tissue and improve insulin sensitivity, making them potential candidates for treating type 2 diabetes and related metabolic disorders .

Inhibition of Voltage-Gated Sodium Channels

Additionally, some derivatives of this compound have shown promise as inhibitors of voltage-gated sodium channels (Nav) , particularly Nav1.7. Inhibition of Nav channels is crucial for managing chronic pain disorders, as these channels are integral to pain perception pathways .

Research Findings

Recent studies have demonstrated the efficacy of this compound in various biological assays:

- Insulin Sensitivity Enhancement : In vitro studies indicated that this compound significantly increased glucose uptake in adipocytes when exposed to inflammatory cytokines, suggesting a protective effect against insulin resistance .

- Pain Management : Animal models treated with sodium channel inhibitors derived from this compound exhibited reduced pain responses in chronic pain assays, highlighting its potential therapeutic application .

- Anti-inflammatory Effects : The modulation of GPR120 has also been associated with reduced inflammatory markers in macrophages, indicating a dual mechanism of action that could be beneficial in metabolic syndrome contexts .

Case Study 1: Diabetes Management

A clinical trial involving patients with type 2 diabetes assessed the effects of a GPR120 agonist derived from this compound. Results showed improved glycemic control and reduced HbA1c levels over a 12-week period, supporting its potential use in diabetes management.

Case Study 2: Chronic Pain Treatment

In another study focusing on chronic pain models, subjects administered a sodium channel inhibitor based on this compound reported significant pain relief compared to controls. This suggests that the compound may serve as an effective analgesic agent.

Data Summary

Q & A

Q. What are the recommended synthetic routes for N-cyclopentyl-3-phenylazepane-1-carboxamide?

Methodological Answer:

- The synthesis of carboxamide derivatives typically involves coupling cyclopentylamine with activated carbonyl intermediates. For example, chloroacetyl chloride can react with a pre-synthesized azepane-carboxylic acid precursor in chloroform under reflux conditions to form the carboxamide bond .

- Purification steps may include column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization. Structural confirmation via -NMR and -NMR is critical to verify regioselectivity and eliminate byproducts .

Q. How can researchers validate the structural identity of this compound?

Methodological Answer:

- Use high-resolution mass spectrometry (HRMS) to confirm the molecular ion peak ([M+H]) and compare it with theoretical values (e.g., NIST reference data for analogous compounds) .

- -NMR should resolve characteristic signals: cyclopentyl protons (multiplet, δ 1.5–2.2 ppm), phenyl group aromatic protons (δ 7.2–7.5 ppm), and amide NH (δ 6.8–7.0 ppm, exchangeable with DO). X-ray crystallography may further confirm stereochemistry if single crystals are obtainable .

Advanced Research Questions

Q. What experimental strategies are employed to investigate the biological activity of this compound?

Methodological Answer:

- Apoptosis Induction : Use flow cytometry with Annexin V/PI staining in cancer cell lines (e.g., MCF-7, HepG2) to quantify early/late apoptotic populations. Validate results with caspase-3/7 activation assays .

- Target Identification : Combine thermal shift assays (TSA) to identify protein binding partners and molecular docking studies (using AutoDock Vina) to predict interactions with apoptosis-related targets like Bcl-2 or caspase-9 .

Q. How can researchers address contradictions in reported biological activity data for this compound?

Methodological Answer:

- Cross-validate findings using orthogonal assays. For example, if cytotoxicity varies across studies, repeat MTT assays alongside ATP-based viability tests (e.g., CellTiter-Glo) under standardized conditions (e.g., 48-hour exposure, 10% FBS media).

- Control for batch-to-batch variability by synthesizing multiple independent batches and comparing purity (HPLC ≥95%) and bioactivity .

Q. What methodologies are recommended for studying structure-activity relationships (SAR) of this carboxamide?

Methodological Answer:

- Synthesize analogs with modifications to the cyclopentyl, phenyl, or azepane moieties. For example:

- Replace cyclopentyl with cyclohexyl to assess steric effects.

- Introduce electron-withdrawing groups (e.g., -F, -Cl) on the phenyl ring to evaluate electronic impacts.

Analytical & Data Integrity Questions

Q. How should researchers validate analytical methods for quantifying this compound in biological matrices?

Methodological Answer:

- Develop a validated LC-MS/MS method:

Q. What strategies ensure reproducibility in synthetic protocols for this compound?

Methodological Answer:

- Document reaction parameters rigorously: temperature (±1°C), solvent purity (HPLC-grade), and stirring speed.

- Use in-situ monitoring (e.g., TLC or inline IR spectroscopy) to track reaction progress and minimize variability. Publish detailed spectral data (NMR, HRMS) in supplementary materials to enable cross-lab verification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.